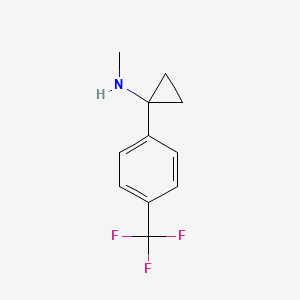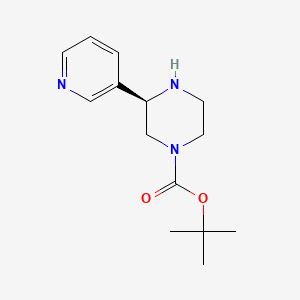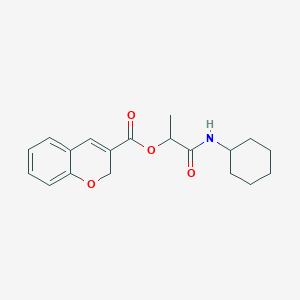
1-(Cyclohexylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. . This compound, in particular, combines the structural features of chromenes with a cyclohexylamino group, making it a subject of interest for various scientific research applications.
Preparation Methods
One common synthetic route involves the cyclization of salicylaldehyde with an appropriate acetoacetate derivative to form the chromene core . The cyclohexylamino group can then be introduced through a nucleophilic substitution reaction using cyclohexylamine under mild reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Cyclohexylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-(Cyclohexylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and modulating biological processes . It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
1-(Cyclohexylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the cyclohexylamino group, making it less versatile in biological applications.
7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its antioxidant properties but differs in its chemical reactivity and biological activity.
The unique combination of the chromene core and the cyclohexylamino group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[1-(cyclohexylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-13(18(21)20-16-8-3-2-4-9-16)24-19(22)15-11-14-7-5-6-10-17(14)23-12-15/h5-7,10-11,13,16H,2-4,8-9,12H2,1H3,(H,20,21) |
InChI Key |
MNONMPLAAJLHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


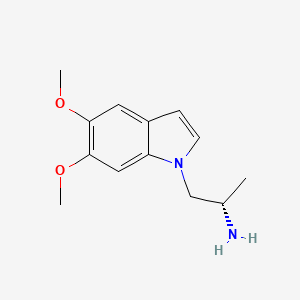
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
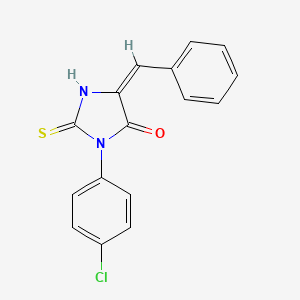
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
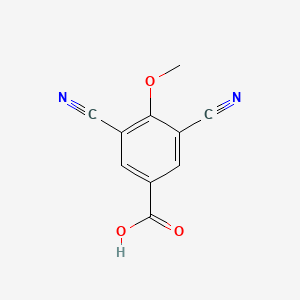
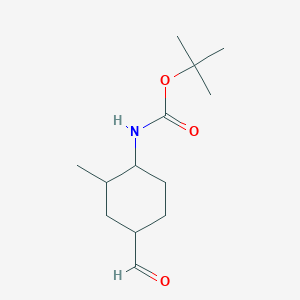
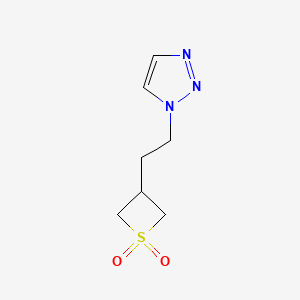
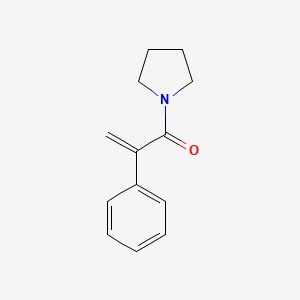

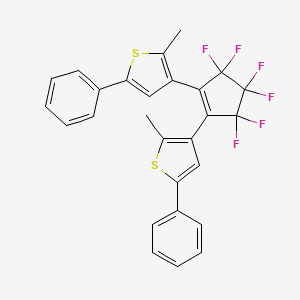
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
